molecular formula C13H13NO2S B1404136 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 13950-62-4

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No.: B1404136
CAS No.: 13950-62-4
M. Wt: 247.31 g/mol
InChI Key: GEGQKPGSXDIIQH-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a high-purity chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol . This liquid-state ester is an ethyl ester derivative of an isothiazole carboxylic acid, a scaffold recognized in medicinal chemistry for its potential in developing novel bioactive molecules . While specific pharmacological data for this exact compound requires further investigation, research on structurally similar 5-methyl-thiazole and 5-methyl-isothiazole derivatives has shown promising anti-inflammatory and analgesic activities in preclinical models, highlighting the value of this core structure in pharmaceutical research and development . This product is provided with a purity of 95.0% . It is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin or serious eye irritation, and be harmful or cause respiratory irritation if inhaled . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQKPGSXDIIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization of Benzoyl Chloride Oxime with Ethyl Acetoacetate

Method Overview:
This classical approach involves the condensation of benzoyl chloride oxime with ethyl acetoacetate under controlled pH conditions in ethanol. The reaction proceeds via nucleophilic attack of the oxime on benzoyl chloride, followed by cyclization to form the isothiazole ring.

Reaction Scheme:
$$
\text{Benzoyl chloride oxime} + \text{Ethyl acetoacetate} \rightarrow \text{5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester}
$$

Reaction Conditions:

  • Solvent: Ethanol
  • pH: Slightly basic to neutral (pH 7-8)
  • Temperature: Reflux conditions (~80°C)
  • Catalyst: No catalyst required, though acid or base catalysts can improve yield

Advantages:

  • Well-established and straightforward
  • Suitable for large-scale synthesis with proper control

Limitations:

  • Requires careful pH control to prevent side reactions
  • Moderate yields depending on reaction conditions

GIC (4+1) Annulation Initiated by Ammonium Acetate

Method Overview:
This modern, atom-economical method involves a one-pot cascade reaction where ammonium acetate acts as a nitrogen source, facilitating sequential imine formation, cyclization, and aerial oxidation to produce the isothiazole core.

Reaction Scheme:
$$
\text{α-Keto thioesters} + \text{Ammonium acetate} \rightarrow \text{Isothiazole derivatives}
$$

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Mild heating (~60-80°C)
  • Catalyst: Ammonium acetate (as nitrogen donor) and copper acetate (to promote cyclization)

Research Findings:
Recent studies have demonstrated that this method efficiently yields substituted isothiazoles, including the target compound, with high selectivity and minimal by-products.

Use of (3+2)-Heterocyclization of N-Substituted 3-Isothiazolones

Method Overview:
This approach involves the reaction of N-substituted 3-isothiazolones with suitable nucleophiles, such as amines or hydrazines, to form functionalized isothiazoles via heterocyclization.

Reaction Scheme:
$$
\text{N-Substituted 3-isothiazolones} + \text{Aromatic amines} \rightarrow \text{Functionalized isothiazoles}
$$

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: Elevated (~100°C)
  • Catalyst: Usually none, but metal salts can enhance yields

Research Findings:
This method allows for the introduction of various substituents at the 3-position, including phenyl groups, making it adaptable for synthesizing the target compound with specific substitutions.

Tandem Photoarylation and Photoisomerization of 2-Iodothiazole-5-carboxylic Acid Ethyl Ester

Method Overview:
A recent innovative method involves the tandem photochemical reactions of 2-iodothiazole derivatives, leading to the formation of phenyl-substituted isothiazoles via photoinduced arylation and isomerization.

Reaction Scheme:
$$
\text{2-Iodothiazole-5-carboxylic acid ethyl ester} \xrightarrow{\text{light}} \text{this compound}
$$

Reaction Conditions:

  • Light source: UV or visible light
  • Solvent: Acetonitrile or ethanol
  • Temperature: Ambient or mild heating

Research Findings:
This method offers high regioselectivity and avoids rearrangements observed in other pathways, making it promising for synthesizing specific derivatives.

Data Table Summarizing Preparation Methods

Method Number Starting Materials Key Reagents Reaction Conditions Advantages Limitations
1 Benzoyl chloride oxime + Ethyl acetoacetate Ethanol, pH control Reflux, neutral pH Simple, scalable Moderate yield, side reactions possible
2 α-Keto thioesters + Ammonium acetate Copper acetate Mild heating, ethanol or acetic acid High selectivity, atom-economical Requires specific precursors
3 N-Substituted 3-isothiazolones Aromatic amines Elevated temperature, DMF or acetonitrile Versatile, functional group tolerance Longer reaction times
4 2-Iodothiazole-5-carboxylic acid ethyl ester Light (UV/visible) Photochemical, ambient temperature High regioselectivity Requires photoreactors

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Alkaline Hydrolysis : Reaction with aqueous LiOH in THF/MeOH/H₂O (1:1:1) at room temperature cleaves the ester bond, producing 5-methyl-3-phenyl-isothiazole-4-carboxylic acid .

  • Acidic Hydrolysis : Treatment with HCl in ethanol under reflux conditions also generates the carboxylic acid .

Example Reaction :

C13H13NO2S+LiOHC11H9NO2S+CH3CH2OH\text{C}_{13}\text{H}_{13}\text{NO}_2\text{S}+\text{LiOH}\rightarrow \text{C}_{11}\text{H}_9\text{NO}_2\text{S}+\text{CH}_3\text{CH}_2\text{OH}

Substitution Reactions

The ester group participates in nucleophilic acyl substitution reactions:

  • Amidation : Reaction with amines (e.g., benzylamine) in the presence of coupling agents like HBTU and DIPEA produces corresponding amides .

  • Transesterification : Treatment with alcohols (e.g., methanol) under acidic or basic conditions yields new esters .

Reagents and Conditions :

Reaction TypeReagents/ConditionsMajor Product
AmidationHBTU, DIPEA, DMF, rt, 1–2 days5-Methyl-3-phenyl-isothiazole-4-carboxamide
TransesterificationMeOH, H₂SO₄, reflux, 4 hoursMethyl ester derivative

Oxidation and Reduction

The isothiazole ring and ester group exhibit redox activity:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.

  • Reduction : LiAlH₄ in anhydrous ether reduces the ester to a primary alcohol.

Key Transformations :

EsterLiAlH4Alcohol Yield 70 \text{Ester}\xrightarrow{\text{LiAlH}_4}\text{Alcohol}\quad \text{ Yield 70 }Methyl groupKMnO4/H+Carboxylic acid\text{Methyl group}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Carboxylic acid}

Ring-Opening and Functionalization

The isothiazole ring can undergo ring-opening under harsh conditions:

  • Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at elevated temperatures cleaves the ring, forming thioamide intermediates .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl ring’s meta position .

Experimental Data :

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C, 2 hours3-Nitro-5-methyl-isothiazole derivative
Ring OpeningH₂SO₄, 110°C, 6 hoursThioamide intermediate

Coupling Reactions

The carboxylic acid derivative (from hydrolysis) participates in cross-coupling reactions:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .

  • Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms mixed anhydrides .

Example :

Acid+Ar B OH 2Pd PPh3 4Aryl substituted isothiazole\text{Acid}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Aryl substituted isothiazole}

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H13N2O2S
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

Medicinal Chemistry

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

  • Antimicrobial Activity: Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains. In vitro studies indicate minimal cytotoxicity to host cells, highlighting its potential as a new anti-tuberculosis agent .
  • Anticancer Properties: The compound has been investigated for its ability to influence cell signaling pathways and gene expression. It can modulate key signaling molecules, which may lead to alterations in cellular responses relevant to cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules.

  • Synthesis of Isoxazolopyridone Derivatives: It is utilized in acylation reactions during the solid support synthesis of isoxazolopyridone derivatives, achieving yields typically ranging from 70% to 90% .
  • Penicillin Derivatives Production: The compound undergoes specific reactions to form beta-lactam rings, which are crucial for the large-scale production of penicillin derivatives .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObservations
AntimicrobialMycobacterium tuberculosisPotent activity against drug-susceptible strains
Minimal cytotoxicity to host cells
AnticancerVarious cancer cell linesModulates signaling pathways affecting growth

Table 2: Synthesis Methods and Yields

Reaction TypeMethodologyYield (%)
AcylationSolid support synthesis70 - 90
Beta-lactam formationSpecific reactions with intermediatesHigh yield

Case Study 1: Antitubercular Activity

Research has shown that derivatives of this compound exhibit significant antitubercular activity. A study highlighted that these derivatives maintain efficacy against both drug-susceptible and drug-resistant strains while demonstrating minimal cytotoxic effects on human cells .

Case Study 2: Anticancer Mechanisms

In a series of experiments, the compound was found to influence key cellular signaling pathways that are critical for tumor growth. The modulation of these pathways suggests its potential utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Features :

  • The isoxazole ring adopts a syn-clinal conformation relative to the phenyl ring, with the carboxylic acid group (after hydrolysis) nearly coplanar to the heterocycle .
  • Crystal packing is stabilized by O–H···O hydrogen bonds (forming dimers) and π-π interactions between phenyl rings (slippage distance: 1.284 Å), contributing to its solid-state stability .
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Biological/Industrial Relevance
5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester 5-Me, 3-Ph, 4-COOEt Ethyl ester, phenyl ZnCl₂-mediated cyclization Pharmaceutical intermediate
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p) 5-Me, 3-(5-Me-thiophene), 4-COOEt Thiophene, methyl NaOH-mediated hydrolysis of ester Potential bioactive scaffold
5-Amino-3-methylisoxazole-4-carboxylic acid ethyl ester 5-NH₂, 3-Me, 4-COOEt Amino group, ethyl ester Not specified (CAS: 25786-72-5) High polarity for drug design
5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic acid esters (241, 245, 247) 5-Me, 3-Mesityl, 4-COOR Bulky mesityl, variable ester DCC/DMAP coupling Model for asymmetric synthesis
3-Methylisoxazole-4-carboxylic acid methyl ester (12d) 3-Me, 4-COOMe Methyl ester Triethylamine-mediated cyclization Acrylate synthon
Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

  • Phenyl vs.
  • Amino Group (5-NH₂): The amino-substituted analog exhibits higher polarity, favoring solubility in aqueous systems compared to the hydrophobic phenyl derivative.
  • Mesityl Group (241, 245, 247) : Bulky 2,4,6-trimethylphenyl substituents increase steric hindrance, reducing reactivity in ester reductions but enabling enantioselective synthesis .

Physicochemical Properties

  • Solubility: Phenyl and mesityl groups reduce water solubility compared to methyl or amino substituents.
  • Thermal Stability : The mesityl derivatives (241, 245, 247) exhibit higher melting points due to enhanced van der Waals interactions .

Biological Activity

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12_{12}H13_{13}N2_{2}O2_{2}S
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activities. This mechanism is crucial for its potential antimicrobial and anticancer properties.
  • Cellular Signaling Modulation: Research indicates that it influences key signaling pathways, impacting gene expression and cellular metabolism.
  • Antimicrobial Activity: Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity TypeObservationsReferences
Antimicrobial Effective against Mycobacterium tuberculosis
Anticancer Potential in inhibiting cancer cell proliferation
Antiviral Investigated for efficacy against flaviviruses
Anti-inflammatory Exhibits properties that may reduce inflammation

Case Studies and Research Findings

  • Antitubercular Activity:
    • A study highlighted that derivatives of this compound showed minimal cytotoxicity while effectively inhibiting Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly impacted activity levels against both drug-susceptible and resistant strains.
  • Anticancer Properties:
    • Research into thiazole derivatives has shown promising results in anticancer applications. For instance, modifications to the isothiazole core have led to compounds with enhanced selectivity and efficacy against various cancer cell lines, indicating potential therapeutic benefits in oncology .
  • Antiviral Research:
    • The compound's derivatives have been tested for antiviral properties, particularly against flaviviruses. Structural modifications aimed at improving metabolic stability have resulted in compounds with better therapeutic indices (TIs) compared to traditional antiviral agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

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